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Compound of Interest |

(22)-2-Amino-2-(hydroxyimino)-N-
Compound Name:
methylacetamide

CAS No.: 25475-12-1

\ J

Executive Summary & Compound Identity

(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide (also known as N-methyl-2-
(hydroxyimino)glycinamide) is a functionalized amidoxime derivative. It serves as a pivotal
"building block" in heterocyclic chemistry, particularly for the construction of the 1,2,4-
oxadiazole core found in various bioactive pharmacophores.

Characterization of this molecule presents unique challenges due to the presence of multiple
exchangeable protons (oxime -OH, amide -NH, amine -NH2) and the potential for E/Z
iIsomerization. The (2Z) configuration is generally thermodynamically favored due to
intramolecular hydrogen bonding between the oxime hydroxyl and the amine lone pair or amide
carbonyl.

Chemical Identity Table
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Property Detail
27)-2-Amino-2-(hydroxyimino)-N-

IUPAC Name (22) (hy Y )
methylacetamide

CAS Registry Number 25475-12-1

Molecular Formula

Molecular Weight 117.11 g/mol

Monoisotopic Mass 117.0538

N ) High: DMSO, Methanol, Water; Low:
Solubility Profile
Chloroform, Hexanes

Mass Spectrometry (MS) Analysis

Technique: Electrospray lonization (ESI) in Positive Mode (+).

Mass spectrometry is the primary method for rapid structural confirmation. The molecule
ionizes readily due to the basic amino group and the amide nitrogen.

Primary lonization Events

o [M+H]* Peak: Observed at m/z 118.1. This is the base peak in mild ESI conditions.

e [M+Na]* Adduct: Frequently observed at m/z 140.1 in sodium-rich solvents (e.g., glass
storage).

e [2M+H]* Dimer: A cluster peak at m/z 235.2 may appear at high concentrations.

Fragmentation Pathway (MS/MS)

Fragmentation of the [M+H]* ion (m/z 118) typically follows a predictable pathway driven by the
loss of small stable molecules (water, ammonia, methylamine).

e Loss of OH (m/z 101): Cleavage of the weak N-O bond in the oxime.

e Loss of
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(m/z 101): Deamination from the primary amine.

e Loss of

(m/z 100): Dehydration, often leading to a nitrile intermediate.

e Loss of

(m/z 87): Cleavage of the amide bond, releasing methylamine.

Visualization: Fragmentation Logic

[M+H - H20]+
m/z 100.1
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Figure 1: Predicted ESI(+) MS Fragmentation Pathway for C3H7N302

Click to download full resolution via product page

Figure 1: The fragmentation logic highlights the lability of the amide and oxime functionalities
under collision-induced dissociation (CID).

Infrared Spectroscopy (IR)

Technique: ATR-FTIR (Attenuated Total Reflectance).

The IR spectrum of (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide is dominated by
hydrogen-bonded networks involving the amide, amine, and oxime groups.

Key Diagnhostic Bands

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b041922?utm_src=pdf-body-img
https://www.benchchem.com/product/b041922?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Frequency (

)

Intensity

Assignment

Mechanistic Insight

3400 - 3100

Strong, Broad

Overlapping stretches
of the oxime -OH and
amide/amine -NH.
Broadening indicates

extensive H-bonding.

1660 — 1680

Strong

Amide | band.
Characteristic of

secondary amides.

1630 — 1640

Medium

Oxime C=N stretch.
Distinct from the
amide carbonyl,
confirms the oxime

functionality.

1530 — 1560

Medium

Amide Il band. N-H
bending coupled with
C-N stretching.

930 - 960

Medium

Characteristic N-O
single bond stretch of

the oxime group.

Nuclear Magnetic Resonance (NMR)

Solvent Selection:DMSO-d6 is the mandatory solvent.

e Reasoning: The compound is polar and contains labile protons (-OH, -NH, -NH2).

Chloroform (

) will likely result in poor solubility and broad, undetectable exchangeable proton signals.
DMSO-d6 stabilizes these protons via H-bonding, allowing for sharp integration.

NMR Data (400 MHz, DMSO-d6)
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Note: Chemical shifts (

) are relative to TMS (0 ppm). Values are representative of high-purity samples.

Shift ( o . . Structural
Multiplicity Integration Assignment

ppm) Context

The oxime
hydroxyl proton.
Highly

) deshielded and

10.0-105 Singlet (Broad) 1H =N-OH

exchangeable.
Its presence
confirms the

oxime structure.

Amide proton.
Splits into a

guartet due to

7.8-82 Quartet (Broad) ~ 1H -NH-CH3 coupling with the
adjacent methyl

group (

Hz).

Primary amino
group protons.
Broad due to
) qguadrupole

56-6.0 Singlet (Broad) 2H -NH2 )
relaxation of
nitrogen and
solvent

exchange.

N-methyl group.

Coupled to the
26-2.7 Doublet 3H -CH3 amide NH (

Hz).
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Interpretation of Z-Configuration: In the (2Z) isomer, the oxime -OH is often syn to the amino
group (-NHZ2). This proximity can lead to a slight downfield shift of the amine protons compared
to the (2E) isomer due to the anisotropic effect of the oxime oxygen.

NMR Data (100 MHz, DMSO-d6)

Shift (

Type Assignment Notes
ppm)

Amide carbonyl
163.0 - 165.0 Quaternary (C) C=0 carbon. Most
deshielded signal.

Oxime carbon.

Distinctive for

150.0 - 153.0 Quaternary (C) C=N amidoximes (
core).
Primary (
25.5-26.5 -CH3 N-methyl carbon.

)

Experimental Protocols
Protocol A: Sample Preparation for NMR

Objective: Obtain high-resolution spectra without water interference.
e Mass: Weigh 5-10 mg of the solid compound into a clean vial.
e Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

o Critical Step: Use an ampoule or freshly opened bottle to minimize water content. Water in
DMSO appears at ~3.33 ppm and can obscure the methyl signal or broaden
exchangeable protons.

e Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a cotton plug into
the NMR tube.
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e Acquisition: Run at 298 K. Set relaxation delay (

) to >2 seconds to ensure accurate integration of the ratio between the methyl group and the
exchangeable protons.

Protocol B: Synthesis Workflow (Context)

The compound is typically synthesized via the ammonolysis of a nitroisoxazolone precursor.
Understanding this pathway aids in identifying impurities (e.g., residual starting material).

Ammonia (ag/MeCN)

Ring Opening Rearrangement
(Nucleophilic Attack)

(2Z)-2-Amino-2-(hydroxyimino)-
N-methylacetamide

2-methyl-4-nitroisoxazolin-5(2H)-one

Figure 2: Synthetic Origin via Ammonolysis of Nitroisoxazolone

Click to download full resolution via product page

Figure 2: The synthesis involves the nucleophilic attack of ammonia on the isoxazolone ring,
leading to ring opening and the formation of the target amidoxime.
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at: [https://www.benchchem.com/product/b041922#spectroscopic-data-nmr-ir-mass-spec-for-
2z-2-amino-2-hydroxyimino-n-methylacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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